Antimony
Overview
Description
Antimony is a metallic element belonging to the nitrogen group (Group 15) of the periodic table. It is a lustrous silvery bluish white solid that is very brittle and has a flaky texture. This compound occurs chiefly as the gray sulfide mineral stibnite (Sb₂S₃). Historically, this compound has been known and used since ancient times, with its name derived from the medieval Latin "antimonium" .
Synthetic Routes and Reaction Conditions:
Carbothermal Reduction: this compound can be prepared by the carbothermal reduction of this compound oxide (Sb₂O₃) using carbon as a reducing agent. The reaction is carried out at high temperatures in a furnace.
Electrolytic Refining: High-purity this compound can be obtained through electrolytic refining, where impure this compound is dissolved in an electrolyte solution and pure this compound is deposited on the cathode.
Industrial Production Methods:
Volatilization Roasting: This method involves roasting stibnite (Sb₂S₃) in the presence of air to form this compound trioxide (Sb₂O₃), which is then reduced with carbon to produce metallic this compound.
Direct Reduction Smelting: In this process, stibnite is directly reduced with iron in a blast furnace to produce this compound metal.
Types of Reactions:
Oxidation: this compound reacts with oxygen to form this compound trioxide (Sb₂O₃). When heated in air, it burns with a bluish white flame.
Reduction: this compound can be reduced from its compounds using reducing agents like carbon or iron.
Substitution: this compound reacts with halogens to form this compound trihalides (e.g., SbCl₃, SbBr₃).
Common Reagents and Conditions:
Sulfuric Acid and Nitric Acid: this compound dissolves in hot concentrated sulfuric acid or nitric acid, forming this compound (III) solutions.
Hydrogen Peroxide: Under alkaline conditions, this compound (III) is oxidized to this compound (V) by hydrogen peroxide.
Major Products:
This compound Trioxide (Sb₂O₃): Formed by the oxidation of this compound.
This compound Trichloride (SbCl₃): Formed by the reaction of this compound with chlorine.
Mechanism of Action
Target of Action
Antimony (Sb) has been used as a drug for over more than 100 years and has shown remarkable therapeutic efficacy in patients with acute promyelocytic leukemia . It is known to target phosphatase and trypanothione reductase , which are crucial for the survival and proliferation of certain types of cancer cells .
Mode of Action
This compound exerts its action in a dose- and time-dependent manner . It is believed to induce apoptosis, a form of programmed cell death, in cancer cells . These complexes may disrupt the normal function of the proteins, leading to cell death .
Biochemical Pathways
This compound affects several biochemical pathways. It has been suggested that this compound acts as a prodrug, which is converted to the more toxic trivalent this compound inside the cell . This conversion could disrupt the redox balance in the cell, leading to oxidative stress . This compound may also interfere with the synthesis of DNA, RNA, and proteins, leading to a decrease in these macromolecules .
Pharmacokinetics
The pharmacokinetics of this compound are characterized by rapid renal excretion of the unchanged drug and a long terminal half-life . This long half-life could be due to the intracellular conversion of pentavalent this compound to trivalent this compound .
Result of Action
The primary result of this compound’s action is the induction of apoptosis in cancer cells . This leads to a reduction in the number of cancer cells and potentially to the shrinkage of tumors .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the redox state of this compound and thus its toxicity . Furthermore, anthropogenic activities such as mining and industrial use of this compound have led to its increased presence in the environment, which could potentially influence its action .
Biochemical Analysis
Biochemical Properties
Antimony plays a role in several biochemical reactions, primarily through its interactions with enzymes and proteins. It is known to bind to sulfhydryl groups on enzymes, inhibiting their activity. For example, this compound interacts with trypanothione reductase, an enzyme crucial for the survival of certain parasites . Additionally, this compound can form complexes with glutathione, affecting its function and stability . These interactions highlight the compound’s ability to disrupt normal biochemical processes.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It can induce genotoxicity and proteotoxicity, leading to DNA damage and protein misfolding . These effects can disrupt cell signaling pathways, alter gene expression, and impair cellular metabolism. For instance, this compound exposure has been linked to oxidative stress, which can damage cellular components and interfere with normal cell function . Moreover, this compound’s impact on cell signaling pathways can lead to altered cellular responses and potentially contribute to disease pathogenesis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can inhibit DNA repair processes, leading to the accumulation of DNA damage . This compound also interacts with ribose-containing biomolecules and thiols, mediating its pharmacological action . Additionally, this compound can inhibit or activate enzymes, such as trypanothione reductase, affecting their normal function . These molecular interactions underscore the compound’s ability to interfere with critical cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term impact on cellular function. For example, this compound can accumulate in tissues and organs, leading to prolonged exposure and potential toxicity . Studies have shown that this compound can persist in the body for extended periods, affecting cellular processes even after the initial exposure has ceased . These temporal effects highlight the importance of monitoring this compound levels in laboratory studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have therapeutic effects, such as inhibiting parasite growth in leishmaniasis . At high doses, this compound can be toxic, causing adverse effects such as gastrointestinal disturbances, liver damage, and cardiovascular issues . These dosage-dependent effects underscore the need for careful dosing and monitoring in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to its uptake, efflux, oxidation, and reduction . For instance, this compound can be taken up by cells through specific transporters and then reduced or oxidized depending on the cellular environment . These metabolic transformations can influence the compound’s toxicity and bioavailability. Additionally, this compound can affect metabolic flux and metabolite levels, further impacting cellular function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by specific transporters, such as Low silicon rice 1 (Lsi1) in plants . Once inside the cell, this compound can bind to proteins and other biomolecules, affecting its localization and accumulation . The distribution of this compound within the body can influence its toxicity and therapeutic potential.
Subcellular Localization
This compound’s subcellular localization can affect its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, this compound can accumulate in the mitochondria, where it can disrupt cellular respiration and energy production . Understanding the subcellular localization of this compound is crucial for elucidating its mechanisms of action and potential therapeutic applications.
Scientific Research Applications
Antimony has a wide range of applications in various fields:
Chemistry: Used in the preparation of this compound-based semiconductors like indium antimonide (InSb) and gallium antimonide (GaSb) for infrared detectors and diodes.
Biology and Medicine: this compound compounds are used in the treatment of parasitic diseases such as leishmaniasis.
Industry: this compound is used as a flame retardant in plastics, textiles, and electronics. .
Comparison with Similar Compounds
- Arsenic (As)
- Bismuth (Bi)
- Phosphorus (P)
Antimony’s unique properties, such as its ability to form stable compounds with both trivalent and pentavalent states, make it distinct from its counterparts.
Properties
IUPAC Name |
antimony | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Sb | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WATWJIUSRGPENY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Sb] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Sb | |
Record name | ANTIMONY POWDER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2500 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5023879, DTXSID10872432 | |
Record name | Antimony | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5023879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Antimony, ion (Sb(3-)) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10872432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.760 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Antimony powder appears as a silvery or gray solid in the form of dust. Denser than water and insoluble in water. Toxic by inhalation and by ingestion. May burn and emit toxic fumes if heated or exposed to flames. Used to make electric storage batteries and semiconductors., Dry Powder; Other Solid, Silver-white, lustrous, hard, brittle solid; scale-like crystals; or a dark-gray, lustrous powder; [NIOSH], SILVER-WHITE LUSTROUS HARD BRITTLE LUMPS OR DARK GREY POWDER., Silver-white, lustrous, hard, brittle solid with scale-like crystals, or a dark-gray, lustrous powder., Silver-white, lustrous, hard, brittle solid; scale-like crystals; or a dark-gray, lustrous powder. | |
Record name | ANTIMONY POWDER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2500 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Antimony | |
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Record name | Antimony | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/58 | |
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Record name | ANTIMONY | |
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URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0775 | |
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Record name | ANTIMONY & COMPOUNDS (as Sb) | |
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Record name | Antimony | |
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URL | https://www.cdc.gov/niosh/npg/npgd0036.html | |
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Boiling Point |
3182 °F at 760 mmHg (NTP, 1992), 1587 °C, 1635 °C, 2975 °F | |
Record name | ANTIMONY POWDER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2500 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Antimony, elemental | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/508 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ANTIMONY | |
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Record name | ANTIMONY & COMPOUNDS (as Sb) | |
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URL | https://www.osha.gov/chemicaldata/526 | |
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Record name | Antimony | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0036.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
Insoluble (NIOSH, 2023), Insoluble in water, Insoluble in dilute acid, Soluble in hot concentrated H2SO4, Solubility in water: none, Insoluble | |
Record name | ANTIMONY POWDER | |
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URL | https://cameochemicals.noaa.gov/chemical/2500 | |
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Record name | Antimony, elemental | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/508 | |
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URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0775 | |
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Record name | Antimony | |
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URL | https://www.cdc.gov/niosh/npg/npgd0036.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Density |
6.684 at 77 °F (NTP, 1992) - Denser than water; will sink, 6.68 g/cu cm at 20 °C, 6.7 g/cm³, 6.69 | |
Record name | ANTIMONY POWDER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2500 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Antimony, elemental | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/508 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0775 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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URL | https://www.osha.gov/chemicaldata/526 | |
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Record name | Antimony | |
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URL | https://www.cdc.gov/niosh/npg/npgd0036.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Vapor Pressure |
1 mmHg at 1627 °F (NTP, 1992), 1 mm Hg at 886 °C, 0 mmHg (approx) | |
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URL | https://cameochemicals.noaa.gov/chemical/2500 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Antimony, elemental | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/508 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ANTIMONY & COMPOUNDS (as Sb) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/526 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Antimony | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0036.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Impurities |
The metal produced by a simple pyrometallurgical reduction is normally not pure enough for a commercial product and must be refined. Impurities present are usually lead, arsenic, sulfur, iron, and copper. | |
Record name | Antimony, elemental | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/508 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Silver metal; hexagonal (gray antimony); black amorphous solid (black antimony), Silver-white, lustrous, hard, brittle metal; scale-like crystalline structure or dark gray, lustrous powder, Hexagonal (rhombohedral) crystals, Silvery or gray, lustrous metalloid, For more Color/Form (Complete) data for Antimony, elemental (6 total), please visit the HSDB record page. | |
CAS No. |
7440-36-0, 7803-52-3, 21879-61-8 | |
Record name | ANTIMONY POWDER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2500 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Antimony | |
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Record name | Antimony, ion (Sb(3-)) | |
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Record name | Antimony | |
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Record name | Antimony | |
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Record name | Antimony | |
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URL | https://comptox.epa.gov/dashboard/DTXSID5023879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Antimony, ion (Sb(3-)) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10872432 | |
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Record name | Antimony | |
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Record name | Antimony Powder | |
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Record name | Antimony, elemental | |
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Record name | Antimony | |
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Melting Point |
1167.3 °F (NTP, 1992), 630 °C, 630.028 °C (gray antimony); trans gray 0 (black antimony), 630 °C, 1166 °F | |
Record name | ANTIMONY POWDER | |
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Record name | Antimony | |
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Record name | Antimony, elemental | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/508 | |
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Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0775 | |
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Record name | Antimony | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0036.html | |
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A: The exact mechanism of action of pentavalent antimony against Leishmania parasites remains under investigation. While some studies suggest it acts as a prodrug, converting to the more active trivalent this compound within the parasite [], others support the direct involvement of pentavalent this compound itself []. Further research is needed to fully elucidate its interaction with specific targets and the downstream effects.
A: Recent studies propose that biomolecules like thiols and ribonucleosides might play a role in mediating the action of this compound-based drugs []. The interaction with thiols could disrupt redox balance and essential enzymatic functions within the parasite. Interference with ribonucleoside metabolism might impair RNA synthesis and subsequently protein synthesis, ultimately affecting parasite survival.
A: The molecular formula of this compound pentasulfide is Sb2S5. It has a molecular weight of 403.8 g/mol [].
ANone: Various techniques are employed for characterizing this compound compounds. These include:
- NMR Spectroscopy (1H and 13C): Provides information about the structure and bonding environment of organic ligands in this compound complexes [].
- FT-IR Spectroscopy: Helps identify functional groups and bonding modes, such as the characteristic thioureide ν(C-N) bands in this compound dithiocarbamate complexes [].
- Raman Spectroscopy: Useful for studying the structure of this compound-containing glasses, such as identifying [B3O6] boroxol rings in this compound borate glasses [].
- Mössbauer Spectroscopy: Enables the determination of this compound oxidation states, crucial for distinguishing between Sb(III) and Sb(V) species in glasses and other materials [].
- X-ray Diffraction: Provides information about the crystal structure and arrangement of atoms in this compound-containing compounds and materials [, ].
A: this compound oxide thin films, deposited via techniques like atomic layer deposition (ALD) [], serve as effective etch stop and sacrificial layers in microelectronic fabrication processes [].
A: this compound trioxide acts as a synergist with halogenated flame retardants in polymers like PVC [, ]. It enhances their flame-retardant properties by forming this compound halides in the gas phase, which interfere with the combustion process.
A: Yes, this compound-containing catalysts are utilized in various industrial processes, including the ammoxidation of propane and isobutane to produce unsaturated nitriles and organic acids [].
A: Activity modifiers, such as compounds of aluminum, arsenic, boron, cerium, and others, are added to this compound-containing catalysts to improve their selectivity and activity in ammoxidation reactions []. They can influence the catalyst's surface properties, redox behavior, and interaction with reactants, leading to enhanced catalytic performance.
A: Computational techniques, like Density Functional Theory (DFT) calculations, are employed to gain insights into the electronic structure, bonding properties, and reactivity of this compound complexes [, ]. For instance, DFT calculations using the B3LYP functional with the LANL2DZ basis set can be used to optimize molecular geometries, calculate vibrational frequencies, and predict NMR chemical shifts []. These calculations can provide valuable information for understanding the structure-activity relationships of this compound compounds.
A: The antimicrobial activity of this compound(III) dithiocarbamate complexes can be influenced by modifying the substituents on the dithiocarbamate ligand []. Different substituents can affect the lipophilicity, steric hindrance, and electronic properties of the complex, ultimately influencing its interaction with biological targets.
ANone: Various formulation strategies can enhance the stability of this compound-containing drugs:
- Liposomal Encapsulation: Encapsulating this compound drugs within liposomes can improve their stability, target them to specific cells or tissues, and reduce their toxicity [].
- Cyclodextrin Complexation: Formulating this compound drugs with cyclodextrins can improve their solubility, stability, and bioavailability [].
A: this compound and its compounds can pose environmental risks due to their toxicity and persistence [, , ]. Industrial activities like mining, smelting, and manufacturing contribute to this compound pollution in soil, water, and air.
ANone: Several strategies can help minimize the environmental footprint of this compound:
- Wastewater Treatment: Employing techniques like adsorption using acidified coal fly ash can effectively remove this compound from industrial wastewater [].
- Recycling and Resource Recovery: Implementing efficient recycling methods for this compound-containing materials, such as lead-acid batteries and electronic waste, can reduce the demand for primary this compound mining and minimize waste generation [, ].
- Sustainable Mining Practices: Adopting environmentally responsible mining practices that minimize land disturbance, reduce water consumption, and prevent the release of this compound-laden dust and wastewater is crucial [].
A: Renal impairment significantly alters the pharmacokinetics of this compound drugs like sodium stibogluconate []. In hamsters with induced renal failure, the drug exhibited higher maximum concentrations (Cmax), larger areas under the curve (AUC), and prolonged plasma half-lives compared to healthy controls []. These findings indicate reduced clearance and potential accumulation of this compound in patients with kidney dysfunction, necessitating dosage adjustments to avoid toxicity.
A: Pentavalent this compound demonstrates high cure rates (≥95%) in immunocompetent patients with visceral leishmaniasis in the Mediterranean, even in regions where it remains the primary treatment []. This indicates that this compound resistance, while a concern in other endemic areas, is not a significant issue in this region.
ANone: Leishmania parasites have developed various mechanisms to evade the effects of antimonials, including:
- Decreased drug uptake: Mutations in transporter proteins responsible for this compound uptake can reduce intracellular drug accumulation, rendering the parasites less susceptible [].
- Increased drug efflux: Overexpression of drug efflux pumps can actively remove this compound from the parasite, reducing its efficacy [].
- Target modification: Mutations in the target enzymes or pathways targeted by this compound can reduce drug binding or activity, leading to resistance [].
ANone: The primary toxicities associated with antimonials include:
- Cardiotoxicity: Antimonials can cause cardiac arrhythmias and heart failure, occurring in approximately 9% of patients []. Electrolyte imbalances and pre-existing heart conditions may increase the risk.
- Pancreatitis: Inflammation of the pancreas is a concern, particularly in individuals co-infected with HIV and visceral leishmaniasis [].
ANone: Various methods are employed for this compound quantification:
- Hydride Generation-Atomic Fluorescence Spectrometry (HG-AFS): Highly sensitive and selective technique for measuring this compound in water samples. It involves converting this compound to stibine gas, which is then excited and detected based on its fluorescence [].
- Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): Versatile technique for determining this compound concentrations in various matrices, including blood, soil, and water [, ]. It offers high sensitivity and can measure multiple elements simultaneously.
- Atomic Absorption Spectrometry (AAS): A simpler and more cost-effective technique for measuring this compound levels in solutions, but it may have lower sensitivity compared to HG-AFS or ICP-MS [].
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.